molecular formula C₁₂H₁₇D₄NO B1150918 4-(α,β)-Hydroxy Rimantadine-d4

4-(α,β)-Hydroxy Rimantadine-d4

Cat. No.: B1150918
M. Wt: 199.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(α,β)-Hydroxy Rimantadine-d4 is a deuterated derivative of rimantadine, a well-known antiviral agent used primarily against influenza A virus. The compound features deuterium substitution at four positions (d4) and hydroxyl groups at the α and β positions of the adamantane backbone. This structural modification aims to enhance metabolic stability, reduce toxicity, and prolong plasma half-life compared to non-deuterated analogs. The hydroxy groups may also influence binding affinity to viral targets, such as the M2 proton channel, by altering hydrogen-bonding interactions .

Properties

Molecular Formula

C₁₂H₁₇D₄NO

Molecular Weight

199.33

Synonyms

5-(1-Aminoethyl)tricyclo[3.3.1.13,7]decan-2-ol-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 4-(α,β)-Hydroxy Rimantadine-d4 lies in its deuterated adamantane core and hydroxyl groups. Below is a comparison with structurally related compounds from the evidence:

Compound Key Features Biological Relevance
4-(α,β)-Hydroxy Rimantadine-d4 Deuteration at 4 positions; α/β hydroxyl groups on adamantane Enhanced metabolic stability, antiviral
Reference Example 5 (EP 4374877) 4aR-hydroxy, difluoro-iodophenyl substituents, pyrrolo-pyridazine core Kinase inhibition, oncology applications
Compound 4 () N4-acetyl-methylcytidine, TBDMS-protected ribose RNA modification, epigenetic studies

The deuterated adamantane in 4-(α,β)-Hydroxy Rimantadine-d4 contrasts with the pyrrolo-pyridazine scaffold in Reference Example 5 (), which is optimized for kinase inhibition. The latter’s fluorine and iodine substituents enhance lipophilicity and target binding, whereas the hydroxyl groups in the rimantadine derivative improve solubility .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability

Deuteration in 4-(α,β)-Hydroxy Rimantadine-d4 reduces cytochrome P450-mediated metabolism, a common issue with rimantadine. Studies on deuterated drugs (e.g., deutetrabenazine) show up to 50% longer half-lives compared to non-deuterated versions. This aligns with the rationale for deuterating rimantadine to mitigate rapid clearance .

Antiviral Efficacy

Non-deuterated rimantadine inhibits influenza A M2 proton channels by blocking viral uncoating. The α/β hydroxyl groups in 4-(α,β)-Hydroxy Rimantadine-d4 may enhance binding via polar interactions with histidine residues (His37) in the M2 channel. However, excessive hydroxylation could reduce membrane permeability, a trade-off observed in hydroxylated adamantane analogs .

Challenges and Limitations

  • Synthetic Complexity : Deuteration requires specialized reagents (e.g., D₂O, deuterated solvents) and stringent conditions, increasing production costs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(α,β)-Hydroxy Rimantadine-d4, and how can isotopic purity be ensured during synthesis?

  • Methodological Answer : Use deuterated precursors (e.g., deuterium oxide or deuterated amines) in multi-step synthesis, with strict control of reaction conditions (temperature, pH, and solvent polarity) to minimize isotopic scrambling. Characterization via NMR (¹H and ²H) and high-resolution mass spectrometry (HRMS) is critical to confirm isotopic incorporation and purity . For reproducibility, document precursor sources, reaction times, and purification steps (e.g., column chromatography with deuterated solvents) .

Q. Which analytical techniques are most reliable for quantifying 4-(α,β)-Hydroxy Rimantadine-d4 in biological matrices?

  • Methodological Answer : Employ HPLC with pre-column derivatization (e.g., using 4-fluoro-7-nitro-2,1,3-benzoxadiazole [NBD-F]) to enhance detection sensitivity. Pair with tandem mass spectrometry (LC-MS/MS) for specificity, especially in complex matrices like plasma. Validate the method using deuterated internal standards to correct for matrix effects . Include calibration curves spanning 3 orders of magnitude and report limits of detection (LOD) and quantification (LOQ) .

Q. How can researchers distinguish between α- and β-hydroxy isomers of Rimantadine-d4?

  • Methodological Answer : Utilize chiral chromatography (e.g., using a Chiralpak® column) or nuclear Overhauser effect spectroscopy (NOESY) to resolve stereochemical differences. Computational modeling (e.g., density functional theory [DFT] ) can predict NMR chemical shifts and optimize separation conditions . Compare results with synthetic standards of known configuration .

Advanced Research Questions

Q. What experimental design strategies minimize confounding variables in pharmacokinetic studies of 4-(α,β)-Hydroxy Rimantadine-d4?

  • Methodological Answer : Implement a factorial design to test interactions between variables (e.g., dose, administration route, and metabolic inhibitors). Use power analysis to determine sample size and ensure statistical validity. Include control groups with non-deuterated analogs to isolate isotope effects. Replicate experiments across multiple batches to account for inter-individual variability .

Q. How should researchers address contradictory data on the metabolic stability of 4-(α,β)-Hydroxy Rimantadine-d4 in vitro vs. in vivo?

  • Methodological Answer : Perform intersystem cross-validation by comparing:

  • In vitro : Microsomal stability assays (e.g., human liver microsomes) under controlled oxygen levels.
  • In vivo : Radiolabeled tracer studies (e.g., ¹⁴C) in animal models to track metabolite formation.
    Analyze discrepancies using kinetic isotope effect (KIE) models and adjust for enzyme saturation or tissue-specific clearance .

Q. What computational tools can predict the deuteration effects on the target binding affinity of 4-(α,β)-Hydroxy Rimantadine-d4?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) to quantify deuteration-induced changes in ligand-receptor interactions. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. How can AI-driven platforms optimize reaction conditions for scaling up 4-(α,β)-Hydroxy Rimantadine-d4 synthesis?

  • Methodological Answer : Train machine learning models on historical reaction data (e.g., yields, solvent systems, catalysts) to predict optimal conditions. Use platforms like COMSOL Multiphysics for virtual screening of parameters (e.g., temperature gradients, mixing rates). Validate predictions in small-scale reactors before pilot-scale production .

Data Management and Reproducibility

Q. What protocols ensure data integrity in long-term studies of 4-(α,β)-Hydroxy Rimantadine-d4?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Store raw data in repositories like PubChem or NIST Chemistry WebBook with unique identifiers .
  • Use electronic lab notebooks (ELNs) with audit trails to track modifications.
  • Perform blind data analysis to reduce bias .

Q. How should researchers handle batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer : Implement statistical process control (SPC) with control charts to monitor critical quality attributes (e.g., isotopic enrichment, purity). Conduct design of experiments (DoE) to identify variance sources (e.g., reagent lot differences). Use multivariate analysis (MVA) to correlate process parameters with outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.